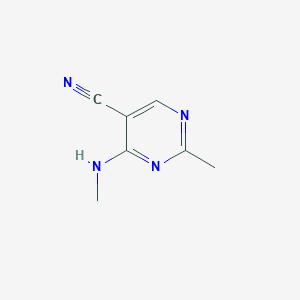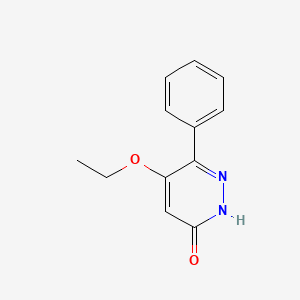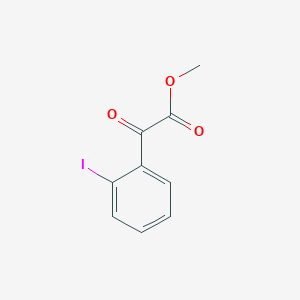
Methyl 2-iodo-I+/--oxobenzeneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-(2-iodophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9IO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the ortho position and a methyl ester group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl2-(2-iodophenyl)-2-oxoacetate can be synthesized through various methods. One common approach involves the iodination of methyl 2-phenyl-2-oxoacetate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of Methyl2-(2-iodophenyl)-2-oxoacetate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or copper, can also be employed to facilitate the iodination process. Additionally, purification steps, including recrystallization or column chromatography, are necessary to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-(2-iodophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Production of carboxylic acids or ketones.
Reduction: Generation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl2-(2-iodophenyl)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of anti-inflammatory and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl2-(2-iodophenyl)-2-oxoacetate involves its interaction with molecular targets, such as enzymes or receptors. The iodine atom and ester group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through covalent or non-covalent interactions, depending on the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-phenyl-2-oxoacetate: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
2-Iodophenylacetic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 2-(4-iodophenyl)-2-oxoacetate: Iodine substitution at the para position, leading to different steric and electronic effects.
Uniqueness
Methyl2-(2-iodophenyl)-2-oxoacetate is unique due to the ortho-iodine substitution, which enhances its reactivity in nucleophilic substitution reactions. This structural feature also influences its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Eigenschaften
CAS-Nummer |
57699-29-3 |
|---|---|
Molekularformel |
C9H7IO3 |
Molekulargewicht |
290.05 g/mol |
IUPAC-Name |
methyl 2-(2-iodophenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H7IO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 |
InChI-Schlüssel |
FYJIVWHWDNJABN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)C1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


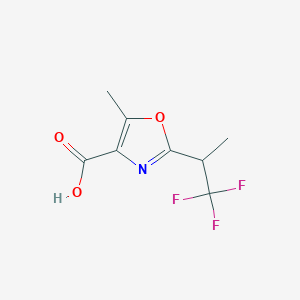
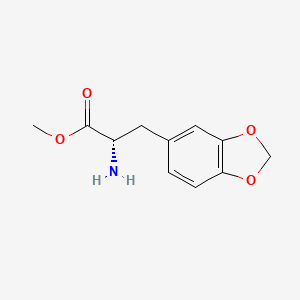
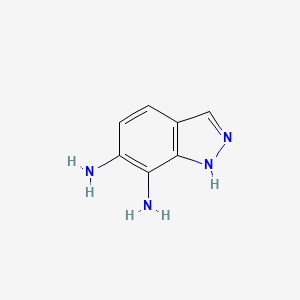

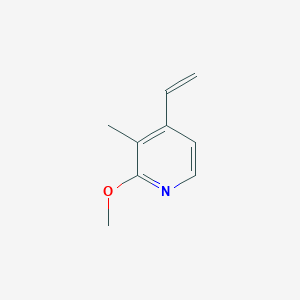

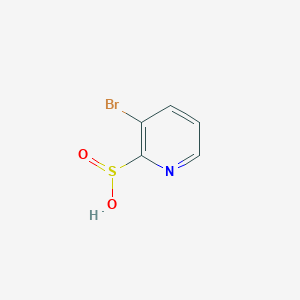
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)

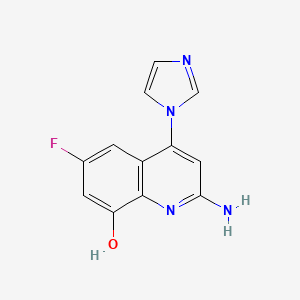
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]-](/img/structure/B13115658.png)

